

Spectroscopic Data of 2,6-Dibromo-4-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dibromo-4-methylaniline

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dibromo-4-methylaniline**, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2,6-Dibromo-4-methylaniline**.

Table 1: ^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	s	2H	Ar-H
~4.0-5.0	br s	2H	-NH ₂
~2.2-2.4	s	3H	-CH ₃

Note: Predicted values are based on the analysis of structurally similar compounds. The broadness of the -NH₂ peak can be influenced by solvent and concentration.

Table 2: ^{13}C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~138	C-CH ₃
~130	C-H
~110	C-Br
~20	-CH ₃

Note: Predicted values are based on established increments for substituted benzene rings.

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH ₃)
~1600	Strong	N-H bend
1450-1550	Strong	Aromatic C=C stretch
~1200	Strong	C-N stretch
550-750	Strong	C-Br stretch

Note: Data is based on typical absorption regions for the functional groups present in the molecule. The National Institute of Standards and Technology (NIST) has gas-phase IR spectrum data available for **2,6-Dibromo-4-methylaniline**.[\[1\]](#)[\[2\]](#)

Table 4: MS (Mass Spectrometry) Data

m/z	Relative Intensity (%)	Assignment
263, 265, 267	High	[M] ⁺ (Molecular ion peak with isotopic pattern for two bromine atoms)
184, 186	Medium	[M - Br] ⁺
105	High	[M - 2Br] ⁺
90	Medium	[C ₇ H ₆] ⁺

Note: The mass spectrum of **2,6-Dibromo-4-methylaniline** is available in the NIST database.

[1] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M, M+2, and M+4 pattern for fragments containing two bromine atoms, and an M, M+2 pattern for fragments containing one bromine atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer is employed for both ¹H and ¹³C NMR analysis.

Sample Preparation:

- Weigh approximately 5-10 mg of **2,6-Dibromo-4-methylaniline**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition:

- Pulse Program: A standard single-pulse experiment is typically sufficient.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

- Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2,6-Dibromo-4-methylaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the mixture into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used for analysis.

Sample Preparation:

- Prepare a dilute solution of **2,6-Dibromo-4-methylaniline** in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Conditions:

- Injector Temperature: Typically set around 250 °C.
- Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 100 °C and ramping to 280 °C.
- Carrier Gas: Helium is commonly used.

Mass Spectrometer Conditions:

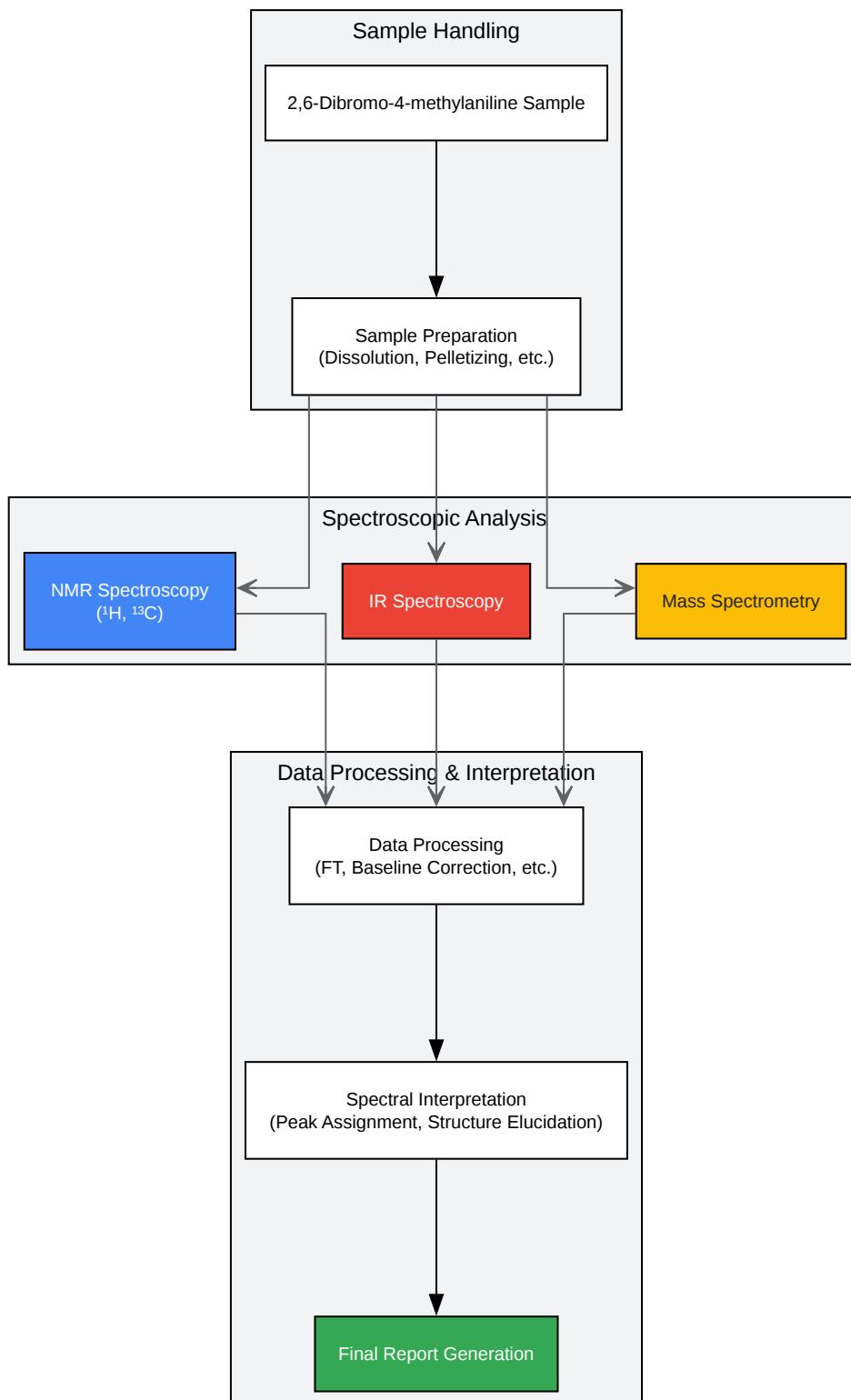
- Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method.

- Mass Range: A scan range of m/z 40-500 is generally appropriate to detect the molecular ion and key fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2,6-Dibromo-4-methylaniline**.

Spectroscopic Analysis Workflow for 2,6-Dibromo-4-methylaniline

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

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References

- 1. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]
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